molecular formula C24H21N3O4S B306459 2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306459
M. Wt: 447.5 g/mol
InChI Key: SMUCBSIIVRIZHT-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a thiazolidinedione derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to improved insulin sensitivity, reduced inflammation, and decreased oxidative stress.
Biochemical and Physiological Effects:
2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments include its potential therapeutic applications in various fields of research, its anti-inflammatory, antioxidant, and antitumor properties, and its neuroprotective effects. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its toxicity at high doses. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various therapeutic applications.

Synthesis Methods

The synthesis of 2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves a multi-step process. The starting material for the synthesis is 4-methoxyphenyl acetic acid, which is converted into 4-methoxyphenyl acetic acid hydrazide. This hydrazide is then reacted with 2,4-thiazolidinedione to form the thiazolidinedione derivative. The final step involves the reaction of the thiazolidinedione derivative with 4-methylphenyl isocyanate to form the desired compound.

Scientific Research Applications

2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has potential therapeutic applications in various fields of research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also shown promising results in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, this compound has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.

properties

Product Name

2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[(5Z)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21N3O4S/c1-16-5-7-17(8-6-16)25-22(28)15-27-23(29)21(32-24(27)30)14-19-4-3-13-26(19)18-9-11-20(31-2)12-10-18/h3-14H,15H2,1-2H3,(H,25,28)/b21-14-

InChI Key

SMUCBSIIVRIZHT-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O

Origin of Product

United States

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